molecular formula C4H3ClO2S2 B12957317 5-chlorothiophene-2-sulfinic Acid

5-chlorothiophene-2-sulfinic Acid

Cat. No.: B12957317
M. Wt: 182.7 g/mol
InChI Key: FRTVDSHLRLSAFL-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfinic acid is an organosulfur compound with the molecular formula C4H3ClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorothiophene-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride. This reaction yields 5-chlorothiophene-2-sulfonyl chloride, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophene-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-chlorothiophene-2-sulfonic acid.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chlorothiophene-2-sulfonic acid.

    Reduction: 5-Chlorothiophene-2-sulfonic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chlorothiophene-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chlorothiophene-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinic acid group.

    5-Chlorothiophene-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group.

    2-Chlorothiophene: This compound lacks the sulfinic acid group and has only a chlorine atom at the 2-position.

Uniqueness

5-Chlorothiophene-2-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C4H3ClO2S2

Molecular Weight

182.7 g/mol

IUPAC Name

5-chlorothiophene-2-sulfinic acid

InChI

InChI=1S/C4H3ClO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7)

InChI Key

FRTVDSHLRLSAFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)O

Origin of Product

United States

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